4-(Aminooxy)cyclohexanamine
Description
Structure
3D Structure
Properties
CAS No. |
167081-02-9 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
InChI Key |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
Canonical SMILES |
C1CC(CCC1N)ON |
Synonyms |
Cyclohexanamine, 4-(aminooxy)-, cis- (9CI) |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 4 Aminooxy Cyclohexanamine
Oximation Chemistry: Principles and Reactivity
The aminooxy group (-ONH₂) of 4-(aminooxy)cyclohexanamine (B70454) is a key functional group that readily reacts with carbonyl compounds to form stable oxime ethers. This reactivity is central to its application in bioconjugation and chemical biology.
Mechanism of Oxime Ether Formation with Carbonyl Compounds (Aldehydes and Ketones)
The formation of an oxime ether from an aminooxy compound and an aldehyde or ketone proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. nih.govyoutube.com The reaction is initiated by the nucleophilic attack of the aminooxy group's nitrogen atom on the electrophilic carbonyl carbon. youtube.com This attack is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govnumberanalytics.com
The general mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the carbonyl carbon. youtube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral tetrahedral intermediate. youtube.com
Protonation of Hydroxyl Group: The hydroxyl group of the intermediate is protonated by an acid catalyst. youtube.com
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and nitrogen atoms. youtube.com
Deprotonation: A base removes a proton from the nitrogen to yield the final oxime ether. youtube.com
Chemoselectivity and Reaction Conditions of Oximation
Oximation reactions involving aminooxy compounds are known for their high chemoselectivity. The aminooxy group is a potent nucleophile that reacts specifically with aldehydes and ketones under mild conditions, often in aqueous solutions and at neutral or slightly acidic pH. louisville.eduacs.org This selectivity allows for the specific labeling of carbonyl-containing molecules in complex biological mixtures.
Several factors influence the rate and efficiency of oximation:
pH: The reaction is typically fastest in a slightly acidic environment (pH 4-6). numberanalytics.com At low pH, the aminooxy group is protonated, reducing its nucleophilicity. At high pH, the dehydration of the tetrahedral intermediate becomes less efficient.
Catalysts: The reaction can be catalyzed by nucleophilic catalysts like aniline. acs.org
Temperature: While many oximation reactions proceed at room temperature, elevated temperatures can increase the reaction rate. numberanalytics.com
Solvent: The choice of solvent can influence the reaction kinetics. Polar solvents are generally preferred. louisville.edu
The reaction of this compound with a carbonyl compound results in the formation of a stable oxime linkage, which is more stable towards hydrolysis compared to imines (Schiff bases). nih.gov
Kinetic and Mechanistic Studies of Aminooxy Condensations
Kinetic studies of aminooxy condensations have provided valuable insights into the reaction mechanism. The rate of oxime formation is dependent on the pH of the solution and the structure of both the aminooxy compound and the carbonyl substrate. researchgate.net
Research has shown that the rate-determining step of the reaction can vary depending on the pH. acs.org At neutral pH, the breakdown of the tetrahedral intermediate is often the rate-limiting step. acs.org
Studies examining the reaction kinetics of various aminooxy compounds have determined that the activation energies for oximation reactions are generally low. researchgate.netresearchgate.net For instance, one study found activation energies to be less than 75 kJ mol⁻¹. researchgate.netresearchgate.net This low activation energy contributes to the rapid formation of oximes under mild conditions. Furthermore, the structure of the aminooxy compound can influence reactivity, with variations in substitution patterns affecting the reaction rates with different aldehydes and ketones. researchgate.netresearchgate.net
Table 1: Factors Influencing Aminooxy Condensation Kinetics
| Factor | Observation | Reference(s) |
|---|---|---|
| pH | Reaction is fastest at slightly acidic pH (4-6). | numberanalytics.com |
| Rate-Determining Step | Can be the breakdown of the tetrahedral intermediate at neutral pH. | acs.org |
| Activation Energy | Generally low, often less than 75 kJ mol⁻¹. | researchgate.netresearchgate.net |
| Reactant Structure | Substitution patterns on the aminooxy compound and the carbonyl substrate affect reaction rates. | researchgate.netresearchgate.net |
The "Alpha Effect" in Aminooxy Nucleophilicity
The high nucleophilicity of the aminooxy group is attributed to the "alpha effect". nih.govacs.org This effect, first described in the 1960s, refers to the enhanced reactivity of a nucleophile that has an adjacent atom with lone pair electrons (in this case, the oxygen atom next to the nucleophilic nitrogen). nih.govacs.org
The presence of the adjacent oxygen atom with its non-bonding electrons is believed to stabilize the transition state of the nucleophilic attack, thereby increasing the reaction rate. iris-biotech.de This increased nucleophilicity allows aminooxy compounds to be more reactive than simple amines in condensation reactions with carbonyls. nih.govacs.org The alpha effect is a key reason why oximation is a highly efficient and widely used bioconjugation reaction.
Amine-Based Ligation and Conjugation Reactions
In addition to the reactivity of its aminooxy group, the primary amine of this compound can participate in various ligation and conjugation reactions.
Aza-Michael Ligation for Amine Bond Formation
The primary amine of this compound can act as a nucleophile in aza-Michael addition reactions. This type of reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, such as a dehydroalanine (B155165) (Dha) residue engineered into a protein. acs.orgnih.gov
The aza-Michael ligation is a powerful tool for the site-selective modification of proteins. acs.orgunirioja.es The reaction proceeds under mild, biocompatible conditions, typically at a pH of around 8.0, and results in the formation of a stable secondary amine linkage. acs.org This method has been shown to be highly chemoselective and compatible with other functional groups, including disulfide bridges. acs.orgnih.govunirioja.es
The utility of aza-Michael ligation has been demonstrated in the construction of antibody-drug conjugates and other modified proteins, where the stable amine bond ensures the integrity of the conjugate in biological environments. nih.govunirioja.es Research indicates that primary amines, such as the one present in this compound, can participate in these types of reactions. vulcanchem.com
Role of Cyclohexylamine (B46788) Derivatives as N-Nucleophiles in Ligation
Cyclohexylamine and its derivatives are characterized by the presence of a primary amine group, which serves as a potent N-nucleophile in various chemical ligation reactions. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is fundamental to the construction of more complex molecules from simpler building blocks.
A primary example of this nucleophilic character is the reaction of cyclohexylamine with acylating agents like acid chlorides and acid anhydrides to form N-substituted amides. For instance, cyclohexylamine reacts with ethanoyl chloride to produce N-cyclohexylethanamide. docbrown.info Similarly, its reaction with ethanoic anhydride (B1165640) yields the same amide product. docbrown.info These reactions are classic examples of nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or acetate, respectively).
The amino group (-NH₂) on the this compound scaffold would be expected to exhibit similar nucleophilic properties. In a reaction environment, this primary amine can participate in nucleophilic substitution reactions to form stable amide, urea, or carbamate (B1207046) linkages. This capability is crucial in bioconjugation and synthetic chemistry, where the cyclohexyl moiety can be tethered to other molecules or surfaces. It is important to note that tertiary amines cannot undergo these specific reactions to form amides because they lack a hydrogen atom on the nitrogen to be replaced by an acyl group. docbrown.info
Other Relevant Chemical Transformations
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This catalytic process, recognized with the 2005 Nobel Prize in Chemistry, offers an efficient route to new olefins with minimal by-products. wikipedia.org The widely accepted mechanism, proposed by Hérisson and Chauvin, involves the [2+2] cycloaddition of an alkene to a transition metal alkylidene, forming a metallacyclobutane intermediate. wikipedia.orguwindsor.ca This intermediate can then break apart to yield a new alkene and a new metal alkylidene, which continues the catalytic cycle. wikipedia.orguwindsor.ca
Cross-metathesis (CM) reactions involving cyclohexane (B81311) systems, specifically using cyclohexene (B86901), have been studied. The reactivity of cycloolefins in ring-opening cross-metathesis (ROCM) has been found to be dependent on ring strain, with the general trend being: cyclooctene (B146475) > cycloheptene (B1346976) > cyclopentene (B43876) > cyclohexene. caltech.edu Due to its relatively low ring strain, cyclohexene is among the least reactive cycloolefins. caltech.edu
Successful ROCM of low-strain cycloolefins like cyclohexene often requires the use of electron-deficient cross partners. caltech.edu For example, the reaction of cyclohexene with acrylates can proceed, though yields may be lower compared to more reactive cycloolefins. caltech.edu The choice of catalyst is also critical, with second-generation ruthenium catalysts showing high activity and broad functional group tolerance, which has expanded the scope of CM reactions. uwindsor.ca
Table 1: Reactivity of Cycloolefins in Ring-Opening Cross-Metathesis (ROCM)
| Cycloolefin | Relative Reactivity | Notes |
|---|---|---|
| Cyclooctene | High | Readily undergoes ROCM with various alkenes. caltech.edu |
| Cycloheptene | Moderate-High | Generally less reactive than cyclooctene. caltech.edu |
| Cyclopentene | Low-Moderate | Less reactive than seven- and eight-membered rings. caltech.edu |
This table is generated based on research findings regarding the relative reactivity of various cycloolefins in ROCM reactions. caltech.edu
The aminooxy group (-ONH₂) is a key functional moiety that facilitates highly specific and efficient chemical transformations, particularly the interconversion of carbonyls into oximes. nih.gov This reaction, known as oximation, is a cornerstone of chemoselective ligation, allowing for the coupling of molecules under mild conditions. nih.gov
Aminooxy-containing reagents, such as this compound, react with aldehydes and ketones to form a stable oxime linkage. nih.govvulcanchem.com This conjugation reaction is highly selective for carbonyl groups and can be performed in aqueous environments, often catalyzed by aromatic amines like aniline. nih.gov The resulting oxime bond is significantly more stable to hydrolysis than corresponding hydrazone bonds, making it ideal for creating robust bioconjugates. nih.gov
This functional group interconversion is particularly valuable in fields like glycobiology and drug delivery. For example, unprotected carbohydrates, which contain aldehyde or ketone functionalities, can be selectively linked to molecules bearing an aminooxy group. nih.gov The versatility of this reaction allows for the synthesis of complex structures, such as multivalent glycoconjugates, without the need for extensive use of protecting groups. nih.gov The aminooxy group on this compound provides a reactive handle for precisely this type of molecular construction.
Table 2: Key Features of Oximation with Aminooxy Reagents
| Feature | Description | Reference |
|---|---|---|
| Reactants | Aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone). | nih.gov |
| Product | Stable oxime linkage (-O-N=C). | nih.gov |
| Conditions | Typically mild aqueous conditions, can be catalyzed by aniline. | nih.gov |
| Selectivity | Highly chemoselective for aldehydes and ketones. | nih.gov |
| Stability | The resulting oxime bond is more stable to hydrolysis than a hydrazone bond. | nih.gov |
| Applications | Bioconjugation, synthesis of glycoconjugates, peptide and protein modification. | nih.gov |
This table summarizes the key aspects of the oximation reaction as a functional group interconversion facilitated by aminooxy reagents. nih.gov
Advanced Analytical and Characterization Methodologies for 4 Aminooxy Cyclohexanamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental insights into the molecular structure of 4-(Aminooxy)cyclohexanamine (B70454).
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) nuclei.
¹H-NMR Spectroscopy
In the ¹H-NMR spectrum of this compound, distinct signals are expected for the protons of the cyclohexane (B81311) ring and those of the amino and aminooxy functional groups. The protons on the carbons bearing the -NH₂ and -ONH₂ groups (methine protons) would appear as the most downfield signals within the aliphatic region due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The remaining cyclohexane ring protons would produce a complex series of multiplets in the upfield region. The protons of the -NH₂ and -ONH₂ groups themselves would likely appear as broad signals, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The exact chemical shifts and coupling patterns would differ between the cis and trans isomers due to their different spatial orientations. libretexts.org
Expected ¹H-NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Cyclohexane Ring Protons (CH₂) | 1.0 - 2.2 | Multiplet (m) |
| Methine Proton (CH-N) | 2.5 - 3.5 | Multiplet (m) |
| Methine Proton (CH-O) | 3.5 - 4.5 | Multiplet (m) |
| Amine Protons (-NH₂) | Variable (1.0 - 5.0) | Broad Singlet (br s) |
| Aminooxy Protons (-ONH₂) | Variable (4.0 - 6.0) | Broad Singlet (br s) |
Note: These are generalized expected values. Actual experimental values may vary.
¹³C-NMR Spectroscopy
The proton-decoupled ¹³C-NMR spectrum of this compound is expected to show distinct signals for the carbon atoms of the cyclohexane ring. The carbons directly attached to the nitrogen and oxygen atoms (C-N and C-O) would resonate at the lowest field (highest ppm values) due to the strong deshielding effect of these heteroatoms. magritek.com The remaining carbons of the cyclohexane ring would appear at higher fields. The symmetry of the molecule in its cis and trans forms would dictate the total number of unique carbon signals observed. magritek.com For instance, the trans isomer, which may possess a higher degree of symmetry depending on its conformation, could show fewer signals than the cis isomer.
Expected ¹³C-NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexane Ring Carbons (CH₂) | 20 - 40 |
| Carbon bonded to Amine (CH-N) | 45 - 60 |
| Carbon bonded to Aminooxy (CH-O) | 70 - 85 |
Note: These are generalized expected values. Actual experimental values may vary.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present. libretexts.org The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, aminooxy, and alkane functionalities.
The N-H stretching vibrations of the primary amine group typically appear as a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. libretexts.org The aminooxy group also contributes to absorptions in this region. C-H stretching vibrations from the cyclohexane ring are expected just below 3000 cm⁻¹. Other important vibrations include N-H bending, C-N stretching, and C-O stretching, which would appear in the fingerprint region (below 1500 cm⁻¹). osti.gov
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine & Aminooxy) | 3300 - 3500 | Medium, often two peaks |
| C-H Stretch (sp³ hybridized) | 2850 - 2960 | Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
| C-O Stretch | 1000 - 1260 | Medium |
Note: These are generalized expected values based on standard IR correlation tables.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—structural features with π-electrons or non-bonding valence electrons that can be excited to higher energy levels.
This compound is a saturated cycloaliphatic compound lacking extended systems of conjugated π-bonds or aromatic rings. The primary amine and aminooxy groups are the only chromophores present. These functional groups contain non-bonding electrons (n-electrons) which can undergo n → σ* transitions. However, these transitions typically occur at very short wavelengths, below the standard analytical range of 200 nm. Consequently, this compound is not expected to exhibit significant absorbance in the 200–800 nm region of a UV-Vis spectrum.
Mass Spectrometry-Based Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight and elemental composition of a compound. semanticscholar.org
Electrospray ionization (ESI) is a soft ionization technique that produces ions directly from a solution, making it ideal for analyzing polar and thermally labile molecules with minimal fragmentation. semanticscholar.orgorganic-chemistry.org Given the presence of two basic nitrogen atoms in its structure (one in the primary amine and one in the aminooxy group), this compound is well-suited for analysis by positive-ion ESI-MS.
In a typical ESI-MS experiment, the molecule would be expected to readily accept a proton (H⁺) from the solvent to form a singly charged molecular ion, [M+H]⁺. Depending on the analytical conditions, doubly charged ions, [M+2H]²⁺, or adducts with solvent cations like sodium, [M+Na]⁺, might also be observed. The high-resolution mass of this primary ion can be used to confirm the elemental formula (C₆H₁₄N₂O) of the compound. rsc.org
Expected Ions in ESI-MS of this compound
| Ion | Formation | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonation of the molecule | 131.1184 |
| [M+Na]⁺ | Adduct formation with sodium | 153.1004 |
| [M+2H]²⁺ | Double protonation | 66.0630 |
Note: m/z values are calculated based on the monoisotopic mass of the most common isotopes.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique where the analyte is co-crystallized with a matrix compound that absorbs laser energy. The laser pulse desorbs and ionizes both the matrix and the analyte, typically producing singly charged ions. hmdb.ca While MALDI-TOF (Time-of-Flight) MS is most renowned for the analysis of large biomolecules like proteins and peptides, it can also be applied to smaller organic molecules. nih.gov
For the analysis of this compound, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be chosen. Upon laser irradiation, the primary ion expected would be the protonated molecule, [M+H]⁺. Adducts with cations from the matrix or buffer, such as [M+Na]⁺ or [M+K]⁺, are also commonly observed in MALDI spectra. hmdb.ca This technique would serve to confirm the molecular weight of the compound.
Expected Ions in MALDI-MS of this compound
| Ion | Formation | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonation of the molecule | 131.1184 |
| [M+Na]⁺ | Adduct formation with sodium | 153.1004 |
| [M+K]⁺ | Adduct formation with potassium | 169.0743 |
Note: m/z values are calculated based on the monoisotopic mass of the most common isotopes.
Chromatographic and Separation Methods
Chromatographic techniques are essential for isolating this compound from reaction mixtures or for separating its derivatives before MS analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used separation technique suitable for the analysis of this compound. ejgm.co.ukresearchgate.net Given its polar nature and the presence of amine groups, reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). ejgm.co.uk
The retention of this compound can be controlled by adjusting the pH of the mobile phase. At a pH below the pKa of its amino groups, the compound will be protonated and more polar, leading to earlier elution. The addition of ion-pairing reagents can also be used to improve peak shape and retention for highly polar amines. helixchrom.com Detection is typically achieved using a UV detector if the molecule has a chromophore (or is derivatized with one), or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. ejgm.co.uk HPLC is frequently coupled with mass spectrometry (LC-MS) for the sensitive and selective analysis of aminoxy-derivatized compounds from complex biological matrices. thermofisher.com
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size (hydrodynamic volume) in solution. kpi.ualcms.cz This technique is not typically used for the analysis of small molecules like this compound itself. Instead, its application relates to the characterization of macromolecules or polymers that may be synthesized using this compound as a monomer or a functionalizing agent.
For instance, if this compound were used to create a functional polymer, GPC/SEC would be the primary method to determine the polymer's molecular weight and molecular weight distribution (polydispersity). lcms.cz The analysis involves passing a solution of the polymer through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. kpi.ua This provides critical quality control information about the resulting polymeric material.
X-ray Diffraction for Single Crystal Structural Determination
Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about the packing of molecules within the crystal lattice.
The fundamental principle of X-ray diffraction relies on the interaction of a focused X-ray beam with the electron clouds of the atoms in a single crystal. The ordered arrangement of atoms in the crystal lattice causes the X-rays to be diffracted in a specific pattern of spots of varying intensity. By analyzing the geometric pattern and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of the individual atoms can be determined.
For a compound such as this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray diffraction analysis would provide definitive information on:
Molecular Confirmation: The precise chair or boat conformation of the cyclohexane ring.
Stereochemistry: The relative orientation (cis or trans) of the amino and aminooxy substituents on the cyclohexane ring.
Bond Lengths and Angles: Exact measurements of all covalent bonds and angles within the molecule.
Intermolecular Interactions: The presence and nature of hydrogen bonding or other non-covalent interactions that dictate the crystal packing.
Hypothetical Crystallographic Data for this compound:
In the absence of published experimental data, a hypothetical data table is presented to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.542 |
| b (Å) | 5.876 |
| c (Å) | 12.331 |
| β (°) | 105.2 |
| Volume (Å3) | 737.4 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.175 |
This table is for illustrative purposes only and is not based on experimental data.
Bioconjugation Strategies Utilizing 4 Aminooxy Cyclohexanamine and Aminooxy Chemistry
Principles of Aminooxy-Mediated Bioconjugation
Aminooxy-mediated bioconjugation relies on the formation of a stable oxime bond between an aminooxy-functionalized molecule and a biomolecule containing a ketone or aldehyde. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.
Oxime ligation is a cornerstone of bioconjugation, involving the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime linkage (C=N-O). researchgate.netrsc.org This reaction is a valuable tool due to its selectivity and compatibility with aqueous environments. researchgate.net The mechanism involves a proton-catalyzed nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon. researchgate.net
The stability of the resulting oxime bond is a key advantage. Oximes are significantly more stable in aqueous environments and at physiological pH compared to similar linkages like hydrazones or imines. researchgate.netnih.govnih.gov In fact, the rate constant for oxime hydrolysis can be up to 600-fold lower than that of corresponding hydrazones. researchgate.net This hydrolytic stability is crucial for bioconjugates intended for use in biological systems. researchgate.net
The efficiency of oxime ligation is influenced by several factors, most notably pH. The reaction is typically most favorable under slightly acidic conditions, around pH 4-5, which facilitates the dehydration of the hemiaminal intermediate. nih.govnih.gov However, many biological applications necessitate reactions at neutral pH. To address the slower reaction rates at neutral pH, nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine and m-phenylenediamine) are often employed. nih.govnih.govrsc.orgacs.orgresearchgate.netacs.org These catalysts can significantly accelerate the reaction, with some studies showing rate enhancements of up to 40-fold at neutral pH. nih.govresearchgate.net For instance, m-phenylenediamine has been shown to be a highly efficient catalyst, in some cases labeling proteins 15 times more effectively than aniline. acs.org
The table below summarizes the effect of different catalysts on the rate of oxime ligation.
| Catalyst | pH | Fold Increase in Rate (compared to uncatalyzed) | Reference |
| Aniline | 7.0 | Up to 40 | nih.govresearchgate.net |
| p-Phenylenediamine | 7.0 | 19 (compared to aniline) | acs.org |
| m-Phenylenediamine | Not specified | Up to 15 (compared to aniline) | acs.org |
| Arginine | 7.0 | Catalyst for hydrazone and oxime formation | chemrxiv.org |
The principles of "click chemistry," as defined by Sharpless, emphasize reactions that are modular, wide in scope, give high yields, and produce products that are easy to isolate. nih.govacs.org Aminooxy chemistry, particularly oxime ligation, fits well within this paradigm and has been developed into a strategy referred to as Aminooxy Click Chemistry (AOCC). nih.govacs.orgresearchgate.net AOCC leverages the reliable and specific formation of oxime bonds for the modular assembly of complex biomolecules. nih.govresearchgate.net
A key feature of AOCC is its bioorthogonality. nih.gov The reacting partners, aminooxy and carbonyl groups, are generally absent in most biological systems, ensuring that the ligation reaction proceeds with high specificity and minimal side reactions with native functional groups. researchgate.net This allows for the precise modification of biomolecules in complex environments, including in living cells.
The versatility of AOCC is demonstrated by its application in synthesizing a wide range of bioconjugates. It has been used to create polymer-protein conjugates, peptide dendrimers, oligonucleotide-peptides, and glycoconjugates, among others. nih.gov This modular approach allows for the straightforward combination of different molecular building blocks to generate novel functional constructs. nih.govresearchgate.net
A significant challenge in protein chemistry is the ability to modify a protein at a single, specific site. nih.govcam.ac.uk Aminooxy reagents, in conjunction with methods for introducing unique carbonyl functionalities into proteins, provide a powerful solution for achieving such site-selectivity. core.ac.uknih.gov
The chemoselectivity of the oxime ligation is fundamental to this approach. The reaction specifically targets aldehydes and ketones, which are rare in naturally occurring proteins. researchgate.net This inherent specificity minimizes off-target modifications of other amino acid residues. nih.govrsc.org
To achieve site-selectivity, a carbonyl group must be introduced at a desired location within the protein. core.ac.uknih.gov Several strategies have been developed for this purpose:
Genetic Code Expansion: This powerful technique allows for the incorporation of unnatural amino acids (UAAs) containing ketone or aldehyde functionalities into the protein sequence at genetically defined positions. core.ac.ukacs.orgnih.gov For example, para-acetylphenylalanine, a ketone-containing UAA, can be incorporated and subsequently reacted with an aminooxy-functionalized molecule. acs.orgcore.ac.uk
Enzymatic Modification: Specific enzymes can be used to generate an aldehyde group at a particular site. For instance, the formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence into a formylglycine, which contains an aldehyde group ready for oxime ligation. pnas.org
N-terminal Modification: The α-amino group at the N-terminus of a protein can be chemically converted into an aldehyde or ketone, providing a unique site for modification. nih.gov
These methods, combined with the chemoselective nature of oxime ligation, enable the creation of homogenous protein conjugates with precisely controlled sites of modification. core.ac.ukpnas.org This level of control is critical for applications in basic research, diagnostics, and the development of therapeutic proteins. cam.ac.uk
Conjugation to Biomolecules
The principles of aminooxy-mediated ligation have been successfully applied to a diverse range of biomolecules. The high chemoselectivity and stability of the oxime bond make it an ideal tool for modifying peptides, proteins, and polysaccharides for various applications in research and medicine.
Aminooxy chemistry provides a robust method for the site-specific modification of peptides and proteins, targeting either the N-terminus or internal residues. nih.govnih.govmdpi.comresearchgate.netelectronicsandbooks.com This is achieved by reacting an aminooxy-functionalized molecule, such as a derivative of 4-(aminooxy)cyclohexanamine (B70454), with a peptide or protein containing a specifically introduced aldehyde or ketone group. nih.govresearchgate.netnih.gov
N-terminal Modification: The N-terminal α-amino group offers a unique site for modification due to its distinct pKa compared to the ε-amino groups of lysine residues. nih.govmdpi.com This difference allows for selective reactions under controlled pH conditions. mdpi.com Alternatively, the N-terminus can be enzymatically or chemically converted to an aldehyde, providing a specific handle for conjugation with aminooxy probes. nih.gov For instance, peptides can be synthesized with an N-terminal aminooxyacetic acid residue, which can then be ligated to a carbohydrate's reducing end. nih.gov
Internal Residue Modification: For modifying internal sites, a carbonyl group must be introduced at a specific location. A common strategy is the genetic incorporation of unnatural amino acids (UAAs) bearing a ketone or aldehyde side chain. nih.gov This allows for precise placement of the modification. For example, the reaction of an aminooxy-functionalized fluorescent dye with a peptide containing a benzaldehyde group demonstrates the utility of this approach for labeling. nih.gov
The kinetics of these ligations can be slow at neutral pH, but the use of catalysts like aniline can significantly increase the reaction rates, enabling efficient labeling at low micromolar concentrations. nih.gov The stability of the resulting oxime bond is a major advantage over less stable linkages like hydrazones. nih.gov
The following table presents a comparison of different approaches for peptide and protein conjugation using aminooxy chemistry.
| Modification Site | Method of Carbonyl Introduction | Key Advantages |
| N-terminus | Chemical or enzymatic conversion of the α-amino group | Universal to all proteins; single modification site |
| Internal Residue | Genetic incorporation of unnatural amino acids | High degree of site-specificity |
| Internal Residue | Oxidation of serine/threonine residues | Utilizes native amino acids |
Aminooxy chemistry has also been effectively employed for the modification of polysaccharides like hyaluronic acid (HA). nih.govnih.gov HA is a naturally occurring polysaccharide with important roles in biological processes and is widely used in biomedical applications. rsc.org Chemical modification of HA can enhance its properties for applications such as drug delivery and tissue engineering. rsc.orgnih.govacs.org
One approach to modifying HA involves utilizing the "ring open" aldehyde at its reducing end. nih.gov However, to achieve a higher degree of functionalization, aldehyde groups can be chemically introduced along the polysaccharide backbone. nih.govacs.org Once functionalized with aldehydes, the HA can be readily conjugated with aminooxy-containing molecules. nih.govrsc.org
This strategy has been shown to be highly efficient, with one-pot reactions achieving conjugation efficiencies greater than 90%. nih.gov This is a significant improvement over other methods like carbodiimide chemistry, which often have lower efficiencies. nih.gov The resulting oxime bond is stable at neutral and slightly acidic pH but can be designed to be hydrolyzable under more acidic conditions, which can be useful for controlled release applications. nih.gov For example, aminooxy-peptides have been successfully grafted onto HA in a single step under slightly acidic aqueous conditions, demonstrating the simplicity and effectiveness of this approach for creating multifunctional biomaterials. nih.gov
Nucleic Acid Conjugation
The conjugation of nucleic acids with other molecules such as peptides, fluorophores, or therapeutic agents is a cornerstone of diagnostics and drug development. Aminooxy chemistry provides a robust and highly specific method for achieving this, forming a stable oxime linkage. This bioorthogonal reaction typically involves the condensation of an aminooxy-functionalized molecule, such as this compound, with a nucleic acid that has been modified to contain an aldehyde or ketone group. researchgate.netglenresearch.com
The process begins with the introduction of a carbonyl group into the oligonucleotide sequence. This can be accomplished through various synthetic strategies, including the use of phosphoramidites that carry a protected aldehyde function during solid-phase synthesis. glenresearch.com Once the aldehyde-modified oligonucleotide is synthesized and deprotected, it can be reacted with an aminooxy-containing linker.
An "aminooxy click chemistry" (AOCC) strategy has been developed to create nucleoside building blocks that enable the conjugation of two ligands, which can be the same (bis-homo) or different (bis-hetero). acs.orgnih.gov This allows for the precise placement of multiple biologically relevant molecules onto a single oligonucleotide, expanding its functionality for applications in targeted therapy and diagnostics. acs.org This method has been used to attach various ligands, including folate and lipoic acid, to oligonucleotides with good coupling efficiencies and yields. nih.gov
Glycan and Glycosylation Strategies via Aminooxy Linkers
Aminooxy linkers are instrumental in the field of glycobiology for the study and manipulation of carbohydrates (glycans). The chemoselective ligation between an aminooxy group and the aldehyde present at the reducing end of an unprotected glycan allows for its efficient conjugation to various substrates. nih.gov This strategy is central to the creation of glycan arrays, synthetic glycoproteins, and tools for studying glycosylation patterns. nih.govacs.org
Key applications of this strategy include:
Glycan Arrays: Multifunctional aminooxy-based linkers are used to label and immobilize glycans onto solid supports. nih.gov These arrays are powerful tools for high-throughput screening of glycan-protein interactions, which is crucial for understanding biological recognition events and for drug discovery. nih.gov
Synthetic Glycoproteins: By introducing an aldehyde tag genetically into a protein's structure, researchers can site-specifically attach aminooxy-functionalized glycans. acs.orgnih.gov This "glycoengineering" allows for the creation of homogeneously glycosylated proteins, which are vital for research and the development of biopharmaceuticals. acs.org The resulting oxime linkage is a close structural mimic of natural N-glycan linkages. acs.org
Glycoprobes: Aminooxy-functionalized peptides can be ligated with specific carbohydrates to create "glycoprobes." nih.gov These probes are used in surface-based studies, such as surface plasmon resonance (SPR), to investigate the binding specificity of lectins and other carbohydrate-binding proteins. nih.gov
The efficiency and specificity of the oxime ligation make it superior to other methods for creating glycoconjugates, providing a stable and reliable linkage for diverse applications in glycobiology. biotium.com
Applications in Materials Science and Nanobiotechnology
The favorable characteristics of oxime bond formation—high efficiency, bioorthogonality, mild reaction conditions, and the formation of water as the only byproduct—have made it an attractive tool in materials science and nanobiotechnology. rsc.org
Functionalization of Polymeric Materials for Advanced Applications
Oxime ligation serves as a powerful "click" reaction for both the synthesis of novel polymers and the post-polymerization functionalization of existing ones. rsc.orgnih.gov This chemistry allows for the creation of highly functional materials with precisely controlled properties. For instance, high molecular weight step-growth polymers can be synthesized rapidly at room temperature by reacting difunctional aldehyde and aminooxy monomers. rsc.org The end-groups of these polymers can be controlled by adjusting the monomer ratio, enabling the attachment of specific molecules of interest. rsc.org
Post-polymerization modification is a key application where polymers containing pendant ketone or aldehyde groups are functionalized with aminooxy-containing molecules. rsc.org This approach has been used to:
Create X-ray opaque biodegradable polyesters for biomedical implants. researchgate.net
Develop thermoresponsive protein-polymer bioconjugates. rsc.org
Synthesize polymersomes with tailored surface functionalities for targeted drug delivery. acs.org
Furthermore, the dynamic covalent nature of the oxime bond, which can be reversible under specific acidic conditions, allows for the development of "smart" materials, such as self-healing polymers or reconfigurable macromolecular structures like dynamic polymer stars. rsc.orgrsc.org
Table 1: Comparison of Polymer Functionalization Strategies
| Strategy | Description | Key Advantages | Example Application |
|---|---|---|---|
| Step-Growth Polymerization | Reaction of difunctional aminooxy and aldehyde/ketone monomers. | Rapid synthesis of high molecular weight polymers under mild conditions; controlled end-group chemistry. rsc.org | Synthesis of functional polyesters. |
| Post-Polymerization Modification | Attaching aminooxy-functional molecules to a pre-formed polymer containing carbonyl groups. | High efficiency; catalyst-free/mild conditions; benign byproduct (water). rsc.org | Creating thermoresponsive bioconjugates. rsc.org |
| Dynamic Covalent Chemistry | Utilizing the reversibility of the oxime bond under acidic conditions. | Allows for self-healing, reconfigurable, and degradable materials. rsc.orgrsc.org | Development of dissociable macromolecular stars. rsc.org |
Surface Modification and Fabrication of Biomaterials (e.g., Hydrogels)
Oxime ligation is an ideal reaction for fabricating and modifying biomaterials, particularly hydrogels, due to its biocompatibility and tunable kinetics. nih.govnih.gov Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. nih.gov By mixing multi-arm poly(ethylene glycol) (PEG) polymers functionalized with aminooxy (AO-PEG) and aldehyde/ketone (Ald-PEG) groups, covalently crosslinked hydrogels can be formed. nih.govnih.govresearchgate.net
A key advantage of this system is the ability to precisely tune the material's properties. The gelation time and mechanical stiffness (storage modulus) can be controlled by varying factors such as polymer concentration, pH, and the concentration of an aniline catalyst. rsc.orgnih.gov For example, gelation can be tuned from hours to seconds, and the storage modulus can be varied from 0.3 kPa to over 15 kPa using the same precursor materials. nih.gov This tunability is critical for mimicking the mechanical properties of different biological tissues. nih.gov
This chemistry has been successfully used to encapsulate mesenchymal stem cells (MSCs), demonstrating high cell viability and proliferation, confirming the biocompatibility of the material. nih.gov The reaction is orthogonal to biological functionalities, meaning the glutaraldehyde or other carbonyl crosslinkers react preferentially with the polymer's aminooxy groups rather than the amine groups on cell surfaces. nih.gov Furthermore, other functional groups like azides or alkenes can be incorporated into the hydrogel network, allowing for secondary, post-gelation modifications via other click reactions to pattern the hydrogel with bioactive peptides like RGD. rsc.orgnih.gov
Table 2: Tunability of Oxime-Based PEG Hydrogels
| Parameter | Method of Control | Range of Control | Reference |
|---|---|---|---|
| Gelation Time | pH (acid catalysis) | 5 min (pH 6.0) to 30 min (pH 7.2) | rsc.org |
| Monomer Concentration | 400 s (25 mg/mL) to <2 s (100 mg/mL) | rsc.org | |
| Catalyst (Aniline) Concentration | Shortened from hours to seconds | nih.gov | |
| Storage Modulus (Stiffness) | Catalyst and pH | 0.3 kPa to >15 kPa | rsc.orgnih.gov |
Gold Nanoparticle Functionalization using Bifunctional Aminooxy Linkers
Gold nanoparticles (AuNPs) are versatile platforms in nanobiotechnology, used in sensing, imaging, and drug delivery. biomedres.usbiomedres.us Functionalizing their surface with specific molecules is key to these applications. Bifunctional linkers containing both a thiol (-SH) group and an aminooxy (-ONH2) group are highly effective for this purpose. nanocs.netnih.gov
The strategy relies on the strong affinity of sulfur for gold. nih.gov The thiol end of the linker forms a stable dative covalent bond with the gold surface, creating a self-assembled monolayer. nanocs.netnih.govmdpi.com This leaves the aminooxy group exposed on the nanoparticle's periphery, ready for subsequent conjugation. nanocs.net The PEG or alkane chain separating the two functional groups provides solubility and reduces steric hindrance. nanocs.net
Once the AuNPs are coated with the aminooxy-functionalized monolayer, they can be easily conjugated to any molecule containing an aldehyde or ketone. nih.govnih.gov This two-step process is modular and allows for the attachment of a wide range of biomolecules, including peptides, glycans, or small molecule drugs. nih.gov This method has been used to create gold glycanoparticles for studying carbohydrate interactions and to develop platforms for capturing and analyzing cellular components. nih.gov The ability to switch the solubility of the functionalized nanoparticles by protonating amine groups within the linker further enhances the versatility of this approach for applications in both non-polar and aqueous environments. nih.gov
Theoretical and Computational Chemistry of 4 Aminooxy Cyclohexanamine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ekb.egjmchemsci.com It is widely applied to calculate the optimized geometry, total electronic energy, and distribution of electron density for molecules like 4-(aminooxy)cyclohexanamine (B70454). These calculations are fundamental to determining the relative stabilities of different isomers and conformers.
For this compound, DFT can be used to compare the energies of the cis and trans stereoisomers. Within each isomer, the cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. cutm.ac.in For each stereoisomer, two chair conformations are possible via a "ring-flip," which interchanges the axial and equatorial positions of the substituents. fiveable.mepressbooks.pub
DFT calculations allow for the precise determination of the energy difference (ΔE) between these structures. The structure with the lowest calculated total energy corresponds to the most stable state. Energetic studies would likely show that conformers with bulky substituents in the equatorial position are significantly more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions. libretexts.org
Table 1: Illustrative DFT-Calculated Relative Energies for Isomers and Conformers of this compound
| Isomer | Substituent Positions | Conformer | Calculated Relative Energy (kJ/mol) |
| trans | 1,4-diequatorial | Chair | 0.0 (Reference) |
| trans | 1,4-diaxial | Chair | > 20.0 |
| cis | 1-axial, 4-equatorial | Chair | ~ 8.0 - 12.0 |
| cis | 1-equatorial, 4-axial | Chair | ~ 8.0 - 12.0 |
Note: These are representative values based on known principles of conformational analysis. Actual values would require specific DFT calculations. The diaxial conformer of the trans isomer is highly disfavored energetically.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical descriptor of molecular reactivity and stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Such molecules are often described as "soft."
A large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. These molecules are considered "hard."
Table 2: Representative Frontier Orbital Energies for this compound Isomers
| Isomer | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
| trans (diequatorial) | -6.5 | 1.5 | 8.0 | High Stability |
| cis (axial/equatorial) | -6.3 | 1.4 | 7.7 | Higher Reactivity |
Note: These are hypothetical values for illustrative purposes. A smaller energy gap for the less stable cis isomer would suggest a higher intrinsic reactivity.
Molecular Modeling and Dynamics
Molecular modeling techniques extend beyond static quantum calculations to explore the dynamic behavior and conformational landscape of molecules.
The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation, which minimizes both angle strain and torsional strain. cutm.ac.in In substituted cyclohexanes like this compound, the two substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) positions. slideshare.net
The relative stability of different conformers is governed by steric interactions. Substituents in the axial position experience destabilizing steric repulsion with the other two axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.orgopenochem.org Consequently, conformations that place larger substituents in the equatorial position are strongly preferred. libretexts.orglibretexts.org
For this compound, both the amine (-NH₂) and aminooxy (-ONH₂) groups are larger than hydrogen and will preferentially occupy equatorial positions to maximize stability.
In the trans isomer , the most stable conformer will have both groups in equatorial positions (diequatorial).
In the cis isomer , one group must be axial and the other equatorial. The molecule will rapidly interconvert between two equivalent chair conformations via a ring-flip. libretexts.org
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. fiveable.me
Table 3: Conformational Energy (A-values) for Relevant Substituents
| Substituent | A-value (kJ/mol) | Preference for Equatorial Position |
| -H | 0 | None |
| -NH₂ | 6.3 | Strong |
| -OH | 4.2 | Strong |
| -CH₃ | 7.3 | Very Strong |
| -C(CH₃)₃ | > 20 | Overwhelming |
Computational modeling is a valuable tool for predicting the stereochemical outcome of chemical reactions. sapub.org When synthesizing 1,4-disubstituted cyclohexanes, the reaction conditions can favor the formation of either the cis or trans isomer. By modeling the transition states of the key stereodetermining steps in a synthetic pathway, chemists can predict which product is more likely to form. sapub.org
The prediction relies on calculating the activation energies (Ea) for the pathways leading to the different stereoisomers. According to transition state theory, the pathway with the lower activation energy will proceed at a faster rate, yielding the major product.
For example, if a nucleophilic substitution reaction on a cyclohexyl derivative is being modeled, computational analysis can determine whether the nucleophile is more likely to attack from a direction that leads to the cis product or the trans product. Furthermore, once a product is synthesized, its experimentally determined structure can be compared with the computationally predicted lowest-energy isomer to verify the stereochemical assignment. sapub.org
Computational Insights into Reaction Mechanisms
Computational chemistry provides a virtual window into the detailed steps of a chemical reaction, known as the reaction mechanism. osu.edursc.org By calculating the potential energy surface for a reaction, researchers can identify the structures and energies of reactants, products, transition states, and any reaction intermediates. researchgate.net
For a molecule like this compound, a key reaction involves the aminooxy group. The reaction of an aminooxy moiety with an aldehyde or ketone to form an oxime is a well-established and efficient transformation. louisville.edu A computational study of this oximation reaction would involve:
Modeling the Reactants: Optimizing the geometries of this compound and a model carbonyl compound (e.g., formaldehyde).
Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate, corresponding to the formation of the C-O bond and proton transfers.
Identifying Intermediates: Characterizing any transient species, such as a tetrahedral intermediate.
Modeling the Products: Optimizing the geometry of the final oxime product and water.
The calculated activation energy (Energy of TS - Energy of Reactants) provides a theoretical prediction of the reaction rate. This detailed mechanistic information is crucial for understanding reactivity and optimizing reaction conditions. rsc.org
Table 4: Illustrative Energy Profile for a Hypothetical Oximation Reaction
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + Formaldehyde | 0 |
| Transition State 1 | C-O bond formation | +50 |
| Intermediate | Tetrahedral addition product | +10 |
| Transition State 2 | Proton transfer / Water elimination | +75 |
| Products | Cyclohexyl-oxime + Water | -20 |
Note: These values are hypothetical and serve to illustrate a typical energy profile for a multi-step organic reaction.
Elucidation of Oximation Reaction Pathways
The reaction between an aminooxy group and a carbonyl compound, known as oximation, is a highly efficient and chemoselective ligation method that forms a stable oxime linkage. louisville.edu Theoretical studies on oximation reactions have provided significant insights into their mechanisms. Computational analyses can delineate the reaction pathway, identifying key intermediates and transition states.
Generally, the oximation reaction is understood to proceed via a stepwise mechanism. Various theoretical investigations have confirmed this stepwise pathway, although some computational models suggest that a concerted mechanism could be feasible under certain conditions. scispace.com The reaction typically involves the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by a series of proton transfer steps leading to the final oxime product.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy profile of the reaction. This allows for the determination of activation energies and the relative stabilities of intermediates and transition states. For a molecule like this compound, theoretical calculations would need to account for the electronic influence of the cyclohexyl ring and the presence of the secondary amine group on the reactivity of the aminooxy functionality.
Table 1: Key Steps in a Theoretically Modeled Oximation Reaction Pathway
| Step | Description | Computational Insights |
| 1 | Nucleophilic Attack | Calculation of the energy barrier for the initial attack of the aminooxy group on the carbonyl carbon. |
| 2 | Intermediate Formation | Identification and characterization of the geometry and stability of the tetrahedral intermediate. |
| 3 | Proton Transfer(s) | Modeling the intramolecular or solvent-assisted proton transfer steps required for the elimination of water. |
| 4 | Oxime Formation | Determination of the final product stability and the overall reaction thermodynamics. |
Theoretical Studies of Other Amine Ligation Mechanisms
Beyond oximation, the amine group of this compound can participate in other ligation reactions. Theoretical studies are crucial for understanding the competitive reactivity of the two nucleophilic centers within the molecule. The aminooxy group is generally considered a stronger nucleophile than a primary or secondary amine due to the "alpha effect," where the adjacent oxygen atom with its lone pair of electrons enhances nucleophilicity. nih.gov
Computational studies can quantify this difference in reactivity by comparing the activation barriers for reactions involving either the aminooxy or the amine group with a given electrophile. Methods like DFT can be used to model these competitive reaction pathways and predict the likely outcome under various conditions. mdpi.com
For instance, in a reaction with an acylating agent, both N-acylation (at the amine) and O-acylation (at the aminooxy, followed by rearrangement) could be possible. Theoretical calculations of the transition state energies for both pathways would elucidate the kinetic favorability of one over the other.
Structure-Activity Relationship (SAR) from a Computational Perspective
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. researchgate.net Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in this field. researchgate.netnih.gov These methods develop mathematical models that correlate structural or physicochemical properties of molecules with their biological activities. nih.gov
For this compound and its analogues, computational SAR studies could be employed to predict their efficacy in various applications, such as bioconjugation or as linkers in drug delivery systems. nih.gov The first step in such a study is the calculation of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov
Once a dataset of molecules with known activities and calculated descriptors is assembled, statistical methods are used to build a QSAR model. This model can then be used to predict the activity of new, untested analogues, guiding the design of more potent or selective compounds. uni-bonn.de For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to enhanced biological activity, or that a specific electronic distribution is crucial for target binding.
Table 2: Common Molecular Descriptors Used in Computational SAR Studies
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |
| Steric | Molecular weight, Volume, Surface area, Shape indices | Size and shape constraints for binding |
| Topological | Connectivity indices, Wiener index | Molecular branching and complexity |
| Hydrophobic | LogP (Partition coefficient) | Lipophilicity and membrane permeability |
These computational tools provide a framework for the rational design of novel molecules based on this compound, optimizing their properties for specific applications by predicting how structural modifications will impact their chemical behavior and biological function.
Q & A
Basic Question: What are the common synthetic routes for 4-(Aminooxy)cyclohexanamine, and what key reaction conditions must be controlled?
Methodological Answer:
The synthesis of this compound typically involves functionalizing a cyclohexane backbone with aminooxy and amine groups. Key approaches include:
- Reactivity of Aminooxy Groups : The aminooxy (-ONH₂) group reacts selectively with carbonyl compounds (e.g., aldehydes or ketones) to form stable oxime ethers. This is critical for conjugating the compound to biomolecules or radiolabels .
- Protection-Deprotection Strategies : To avoid undesired side reactions, the primary amine group may be protected using tert-butoxycarbonyl (Boc) or similar groups during synthesis. Deprotection is performed under acidic conditions (e.g., trifluoroacetic acid) .
- Purification : Silica gel column chromatography is commonly used to isolate the compound, as demonstrated in analogous syntheses of cyclohexanamine derivatives .
Critical Conditions : Temperature control during reflux (e.g., 3 hours in THF at 60–80°C), stoichiometric ratios of reagents, and inert atmospheres to prevent oxidation of sensitive functional groups .
Basic Question: How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of characteristic peaks for the aminooxy (-ONH₂) and cyclohexanamine moieties. For example, the aminooxy proton typically resonates at δ 8–9 ppm in DMSO-d₆ .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% ideal for research use) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₆H₁₃N₂O⁺, expected m/z = 129.1131) .
Advanced Question: What strategies are effective in minimizing side reactions during the synthesis of this compound derivatives?
Methodological Answer:
- Functional Group Compatibility :
- Temporary Protection : Use Boc or Fmoc groups to shield the amine during aminooxy functionalization, preventing unwanted nucleophilic side reactions .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to stabilize the aminooxy group and avoid decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates while reducing side reactions like hydrolysis .
- Catalytic Optimization : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation in bioconjugation, ensuring high yields and selectivity .
Advanced Question: How does the aminooxy group in this compound facilitate site-specific bioconjugation in radiopharmaceuticals?
Methodological Answer:
- Mechanism : The aminooxy group reacts chemoselectively with carbonyl groups (e.g., aldehydes in peptides or antibodies) to form oxime ether linkages. This enables site-specific labeling without disrupting other functional groups .
- Applications :
- Radiolabeling : In positron emission tomography (PET), this compound derivatives act as intermediates for ¹⁸F-labeled maleimide reagents. These conjugate with thiol-containing biomolecules (e.g., glutathione) for imaging studies .
- Stability : Oxime ethers exhibit superior in vivo stability compared to Schiff bases, making them ideal for long-term biodistribution studies .
Data Analysis Question: How should researchers address discrepancies in reported yields for aminooxy-containing compound syntheses?
Methodological Answer:
- Variables to Investigate :
- Reaction Time/Temperature : Prolonged heating (e.g., >3 hours at reflux) may degrade sensitive aminooxy groups, reducing yields .
- Purification Methods : Column chromatography vs. recrystallization can impact recovery rates. Silica gel with ethyl acetate/hexane gradients often improves purity without significant loss .
- Starting Material Quality : Impurities in precursors (e.g., cyclohexanamine derivatives) can propagate through synthesis, necessitating rigorous pre-synthesis analysis .
- Case Study : In radiochemical syntheses, yields for ¹⁸F-labeled aminooxy derivatives vary from 29% to 35% due to differences in precursor stability and purification protocols .
Advanced Question: What are the challenges in characterizing the stereochemistry of this compound derivatives?
Methodological Answer:
- Chiral Analysis :
- Dynamic Effects : Chair conformations of the cyclohexane ring can complicate NMR interpretation. Low-temperature NMR (e.g., −40°C) slows ring flipping, resolving axial/equatorial proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
